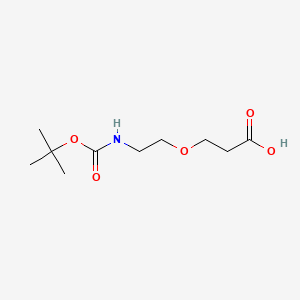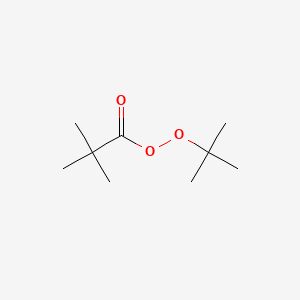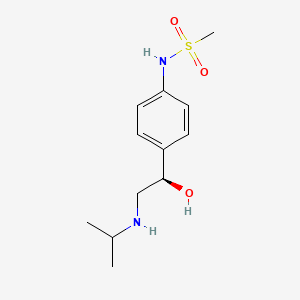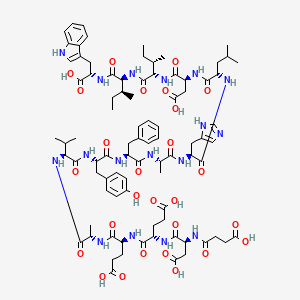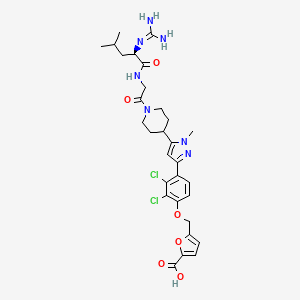
TTNPB
Vue d'ensemble
Description
Applications De Recherche Scientifique
TTNPB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoid chemistry.
Biology: Employed in studies of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cancer, and other diseases.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products
Mécanisme D'action
Target of Action
TTNPB, an analog of retinoic acid, potently and selectively activates retinoic acid receptors (RARs). It has been shown to have a high affinity for RARα, RARβ, and RARγ . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation.
Mode of Action
This compound interacts with its targets, the retinoic acid receptors, leading to changes in gene expression. Specifically, it promotes cellular adhesion and self-renewal through the upregulation of Claudin 2 and HoxA1 . Claudin 2 is a protein involved in tight junctions between cells, while HoxA1 is a homeobox gene that plays a role in embryogenesis and cell differentiation.
Biochemical Pathways
The activation of retinoic acid receptors by this compound affects several biochemical pathways. The upregulation of Claudin 2 and HoxA1 suggests that this compound may influence pathways related to cell adhesion, self-renewal, and differentiation . .
Pharmacokinetics
One study administered this compound as a single oral bolus to pregnant hamsters to determine the maternal plasma pharmacokinetic profile and peripheral tissue distribution patterns . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to promote the clonal expansion of human pluripotent stem cells (hPSCs). It increases hPSC cloning efficiency and cell number expansion . Furthermore, this compound-treated cells display a normal karyotype, pluripotency, and can stochastically differentiate into all three germ layers both in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as Y-27632, a Rho-associated protein kinase inhibitor, can synergistically increase hPSC cloning efficiency when combined with this compound . .
Analyse Biochimique
Biochemical Properties
TTNPB interacts with retinoic acid receptors (RARs), which are nuclear transcription factors . Upon binding to these receptors, this compound induces conformational changes that enable the formation of active transcriptional complexes . This interaction leads to the ligand-activated transcription of genes that possess retinoic acid responsive elements .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to promote the clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RARs and inducing conformational changes that enable the formation of active transcriptional complexes . Through this mechanism, this compound modulates the expression of genes involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and embryonic development .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been observed that this compound-treated cells show two times higher aggregate formation and cell proliferation compared to control groups in suspension culture . This suggests that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound has been used in various concentrations to study its effects on different cellular processes .
Metabolic Pathways
This compound is involved in the retinoic acid signaling pathway . It interacts with retinoic acid receptors (RARs), which are nuclear transcription factors . The activation of these receptors leads to the modulation of the expression of genes involved in various cellular processes .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its interaction with nuclear transcription factors, it is likely that this compound localizes to the nucleus where it can exert its effects on gene transcription .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le TTNPB peut être synthétisé par un processus en plusieurs étapes impliquant la condensation de matières premières appropriées. La synthèse implique généralement les étapes suivantes :
Formation du système cyclique du naphtalène : Cette étape implique la cyclisation d'un précurseur approprié pour former le système cyclique du naphtalène.
Introduction du groupe acide carboxylique : Le groupe acide carboxylique est introduit par une série de réactions, y compris l'oxydation et l'estérification.
Formation de la double liaison : L'étape finale implique la formation de la double liaison par une réaction de Wittig ou une méthode similaire.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le TTNPB subit diverses réactions chimiques, y compris :
Oxydation : Le this compound peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des oxydes, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, y compris :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude de la chimie des rétinoïdes.
Biologie : Utilisé dans des études de différenciation cellulaire, de prolifération et d'apoptose.
Médecine : En cours d'investigation pour ses effets thérapeutiques potentiels dans le traitement des troubles de la peau, du cancer et d'autres maladies.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et cosmétiques
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs de l'acide rétinoïque (RAR), qui sont des récepteurs nucléaires qui régulent l'expression des gènes. Lors de la liaison, le this compound induit des changements conformationnels dans les RAR, permettant la formation de complexes transcriptionnels actifs. Cela conduit à l'activation ou à la répression des gènes cibles impliqués dans divers processus cellulaires, y compris la différenciation, la prolifération et l'apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide rétinoïque tout-trans : Un autre agoniste puissant des RAR avec des activités biologiques similaires.
Acide rétinoïque 9-cis : Un rétinoïde naturel qui active également les RAR et les récepteurs X des rétinoïdes (RXR).
AM580 : Un rétinoïde synthétique avec une forte sélectivité pour RARα
Unicité du TTNPB
Le this compound est unique en raison de sa forte puissance et de sa sélectivité pour les RAR, ce qui en fait un outil précieux pour l'étude de la biologie des rétinoïdes et le développement de thérapies à base de rétinoïdes. Sa capacité à promouvoir l'expansion clonale des cellules souches pluripotentes humaines met en évidence son potentiel en médecine régénérative .
Propriétés
IUPAC Name |
4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVPCKZDPCJJY-JQIJEIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040743 | |
| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-28-6 | |
| Record name | TTNPB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN 191183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arotinoid acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TTNPB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AROTINOID ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
240-241 °C | |
| Record name | Arotinoid acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


